![molecular formula C6H12N2 B13327496 2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
2,5-Diazabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[420]octane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicyclo compounds and is known for its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to yield the desired bicyclic compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. For instance, as a GLP-1 receptor modulator, it binds to the receptor and enhances its activity, leading to increased insulin secretion and improved glucose regulation. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, stabilizing its active conformation and promoting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with similar catalytic properties but a different ring structure.
2,6-Diazabicyclo[3.3.1]nonane: A compound with a larger ring system and different reactivity.
Uniqueness: 2,5-Diazabicyclo[4.2.0]octane is unique due to its specific ring structure, which imparts distinct reactivity and binding properties. Its ability to modulate GLP-1R sets it apart from other diazabicyclo compounds, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2 |
InChI-Schlüssel |
YHUBPQNUZGPHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



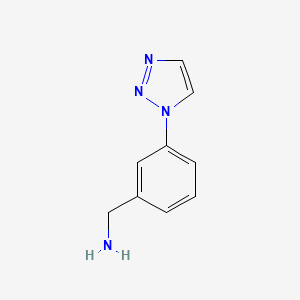

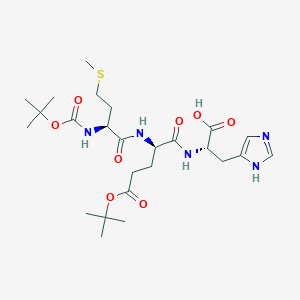
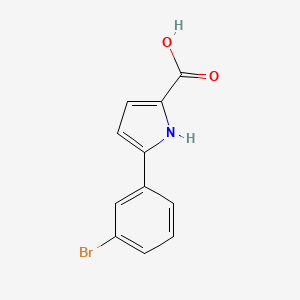


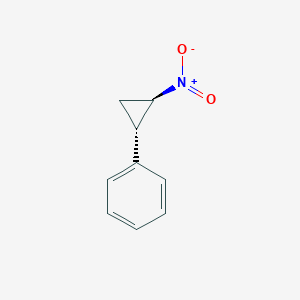
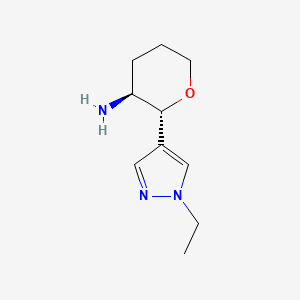
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
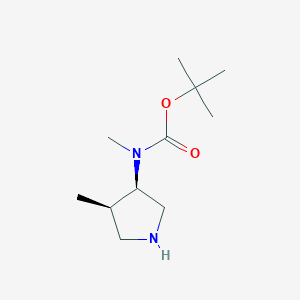
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
